Doxacurium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doxacurium chloride is a neuromuscular-blocking drug or skeletal muscle relaxant in the category of non-depolarizing neuromuscular-blocking drugs. It is used adjunctively in anesthesia to provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its long duration of action and is marketed under the trade name Nuromax .

準備方法

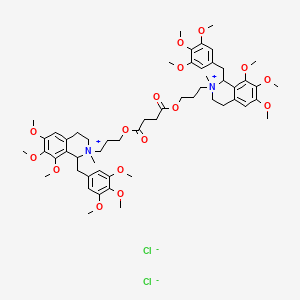

Doxacurium chloride is synthesized through a series of chemical reactions involving the formation of a diester of succinic acid. The pharmaceutical preparation comprises three trans-trans isomers: a meso structure (R,S-S,R-doxacurium) and an enantiomeric pair (R,S-R,S-doxacurium and S,R-S,R-doxacurium) . The synthetic route involves the reaction of 6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)methyl-3,4-dihydro-1H-isoquinolin-2-yl propyl with butanedioate dichloride under specific conditions .

化学反応の分析

Doxacurium chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pharmacological Profile

Doxacurium chloride functions by competitively antagonizing acetylcholine at the neuromuscular junction, leading to muscle relaxation. It is approximately 2.5 to 3 times more potent than pancuronium and has a longer duration of action, making it suitable for prolonged surgical procedures . The pharmacokinetics of doxacurium indicate that it is not significantly metabolized but is excreted unchanged in urine and bile .

Clinical Applications

1. Anesthesia:

- This compound is primarily indicated as an adjunct to general anesthesia. It provides skeletal muscle relaxation essential for surgical procedures, especially in patients requiring mechanical ventilation .

- Endotracheal Intubation: While not commonly used for this purpose, doxacurium can facilitate tracheal intubation under certain conditions .

2. Neuromuscular Blockade:

- It has been shown to achieve effective neuromuscular blockade with a slow onset time, typically allowing intubation within 3 to 4 minutes post-administration .

Pharmacodynamics and Pharmacokinetics

The pharmacodynamics of this compound reveal that it has a slow onset but a long duration of action. The effective dose (ED95) for neuromuscular blockade is approximately 30 micrograms/kg . Recovery from neuromuscular blockade can take up to 102 minutes depending on the dose administered .

Table 1: Comparison of this compound with Other Neuromuscular Blockers

| Parameter | This compound | Pancuronium | Metocurine |

|---|---|---|---|

| ED95 (micrograms/kg) | 30 | 100 | 100 |

| Onset Time (minutes) | 3-4 | 2-3 | 2-4 |

| Duration of Action | Long (up to 120 min) | Long (up to 90 min) | Intermediate (30-60 min) |

| Reversibility | Yes (with neostigmine) | Yes | Yes |

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety profile of this compound:

1. Clinical Trial on Anesthetized Patients:

- A study involving 27 anesthetized patients demonstrated that doxacurium provided effective neuromuscular blockade with satisfactory recovery when reversed with neostigmine. The study highlighted the absence of significant cardiovascular effects during administration .

2. Impact on Special Populations:

作用機序

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing) . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine . The molecular targets involved are the nicotinic acetylcholine receptors .

類似化合物との比較

Doxacurium chloride is similar to other non-depolarizing neuromuscular blocking agents such as pancuronium and metocurine. it is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine . Unlike some other related skeletal muscle relaxants, this compound is rarely used adjunctively to facilitate endotracheal intubation . Its superior cardiovascular profile, with particular reference to the lack of histamine release when administered as a rapid bolus dose, sets it apart from other similar compounds .

特性

CAS番号 |

83348-52-1 |

|---|---|

分子式 |

C56H78Cl2N2O16 |

分子量 |

1106.1 g/mol |

IUPAC名 |

1-O-[3-[(1S,2R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R,2S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |

InChI |

InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57-,58+;; |

InChIキー |

APADFLLAXHIMFU-LGIHQUBZSA-L |

SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

異性体SMILES |

C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

正規SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

同義語 |

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。